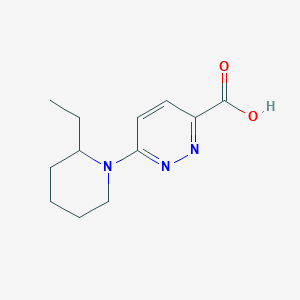![molecular formula C15H25NO B1488395 (3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 1707986-81-9](/img/structure/B1488395.png)
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine
Descripción general
Descripción
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine, also known as DMBA, is a relatively new compound that has become increasingly popular in scientific research. It is an alkylamine that is structurally similar to amphetamine, but with a few key differences. DMBA has been studied for its potential applications in a variety of different areas, including drug development, medical research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Synthesis Processes : The application in synthesis processes is highlighted by the work on allenic amines through Stevens rearrangement, indicating a method that could be relevant for the modification or synthesis of related compounds (Manukyan, 2015).
- Catalyst-Free Reactions : Research on catalyst-free domino reactions shows the potential for efficient synthesis of complex molecules, which might be applicable to derivatives of the target compound (Zhao et al., 2020).
Material Science
- Polymer Solar Cells : A study on fullerene derivatives as acceptors and cathode interfacial materials in polymer solar cells points to the potential use of similar amine compounds in the development of new materials for solar energy applications (Lv et al., 2014).
Biological Applications
- Microbial Synthesis of Chiral Amines : The microbial synthesis of chiral amines by specific transamination processes using Arthrobacter sp. offers insights into the biotechnological production of chiral compounds, including potential derivatives of the target molecule (Iwasaki et al., 2005).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(15(2,3)4)16-11-10-13-6-8-14(17-5)9-7-13/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSNSWEWNDXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1488315.png)
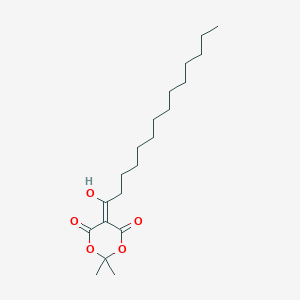


![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
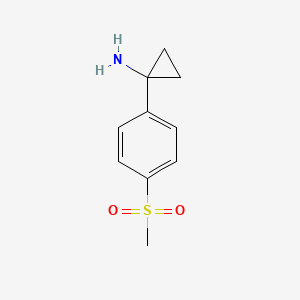
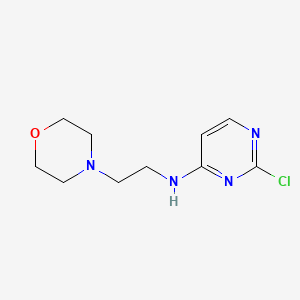


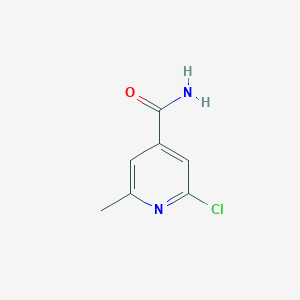
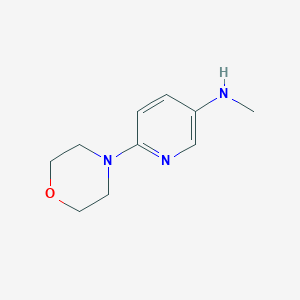
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
